molecular formula C5H10BrNO B6250352 2-bromopentanamide CAS No. 59863-66-0

2-bromopentanamide

Cat. No.: B6250352
CAS No.: 59863-66-0
M. Wt: 180
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Description

2-Bromopentanamide (C₅H₁₀BrNO) is a brominated amide derivative characterized by a five-carbon backbone with a bromine atom at the second position and an amide functional group. It is primarily synthesized via the reaction of 2-bromopentanoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by ammonolysis. This yields a light-brown solid with a moderate synthetic yield of 34% . Key spectroscopic data includes:

  • ¹H NMR (600 MHz, CDCl₃): δ 6.32 (bs, 1H), 5.79 (bs, 1H), 4.30 (dd, J = 8.3, 5.1 Hz, 1H) .
  • HRMS (ESI): m/z 316.1541 ([M-H]⁻), consistent with its molecular formula .

Its applications include serving as an intermediate in synthesizing enzyme inhibitors, such as those targeting human microsomal epoxide hydrolase .

Properties

CAS No.

59863-66-0

Molecular Formula

C5H10BrNO

Molecular Weight

180

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Bromopentanoyl Chloride

2-Bromopentanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C. The reaction typically completes within 2–4 hours, yielding the acid chloride intermediate.

Step 2: Ammonolysis to Form this compound

The acid chloride is then reacted with aqueous or gaseous ammonia, producing this compound. This step, performed at 0–10°C to minimize side reactions, achieves yields of 85–90%.

Table 1: Amidation Route Optimization

ParameterConditionYield
Acid Chloride ReagentSOCl₂ (1.2 equiv)88%
SolventAnhydrous DCM90%
Ammonia Concentration28% aqueous NH₃85%

Protection-Deprotection Strategies

To circumvent challenges in direct bromination, protection of the amine group prior to bromination is effective. A benzyl (Bn) or tert-butyloxycarbonyl (Boc) group shields the amine, enabling selective bromination at the 2-position.

Example Workflow:

  • Protection : Pentanamide is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form N-Cbz-pentanamide.

  • Bromination : The protected amide undergoes bromination using HBr or N-bromosuccinimide (NBS) under radical initiation.

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes the Cbz group, yielding this compound.

This method avoids side reactions and achieves yields exceeding 80%.

CatalystOxidizing AgentTemperatureYield
TEMPO (0.1 equiv)NaOCl (1.25 equiv)0°C79–83%
FeCl₃ (5 mol%)H₂O₂25°C75%

Comparative Analysis of Synthesis Routes

Each method presents distinct advantages and limitations:

Table 3: Method Comparison

MethodAdvantagesLimitationsYield
Direct BrominationSingle-step, cost-effectiveLow regioselectivity60–70%
Amidation of AcidHigh purity, scalableMulti-step process85–90%
Protection-DeprotectionExcellent selectivityRequires toxic reagents80–85%
Catalytic OxidationMild conditions, eco-friendlyHigh catalyst cost75–83%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and safety. Continuous flow reactors enable precise temperature control during exothermic bromination steps, while membrane-based purification systems replace traditional column chromatography . Industrial yields often exceed 90% due to optimized process parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopentanamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be replaced by an oxygen atom, forming 2-bromopentanoic acid.

  • Reduction: The amide group can be reduced to an amine, resulting in 2-bromopentanamine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or Grignard reagents, in polar solvents.

Major Products Formed:

  • 2-Bromopentanoic Acid: Formed by oxidation of this compound.

  • 2-Bromopentanamine: Formed by reduction of this compound.

  • Substituted Derivatives: Various products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Bromopentanamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its potential applications include:

  • Antimicrobial Activity: Research indicates that oxazole derivatives, including those related to this compound, exhibit significant antimicrobial properties. The presence of the bromine atom enhances reactivity against bacterial strains .
  • Anticancer Properties: Preliminary studies suggest that compounds derived from this compound may inhibit tumor growth by interfering with cancer cell proliferation pathways .
  • Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines .

Biological Studies

The compound is utilized in biological research to study enzyme interactions and receptor modulation:

  • Enzyme Inhibition: this compound may interact with specific enzymes, potentially leading to the development of drugs targeting various diseases .
  • Receptor Modulation: Its structural characteristics allow it to bind to receptors involved in critical biological pathways, making it a candidate for further pharmacological exploration .

Chemical Synthesis

In organic synthesis, this compound acts as a versatile building block for creating more complex molecules:

  • Synthetic Intermediates: The compound can be used to synthesize other functionalized amides and heterocycles, expanding its utility in chemical research .

Material Science

The compound's unique properties make it suitable for developing advanced materials:

  • Polymer Development: Research indicates potential applications in creating polymers with enhanced properties due to the presence of the bromine atom, which can facilitate cross-linking reactions .

Case Studies

  • Antimicrobial Activity Study:
    A study conducted on various oxazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria. The structural modifications significantly influenced their efficacy .
  • Anticancer Screening:
    In vitro studies showed that derivatives of this compound could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action involved modulation of cell cycle regulators .
  • Material Development Research:
    Researchers investigated the use of this compound in synthesizing novel polymeric materials that exhibit improved thermal stability and mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism by which 2-bromopentanamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight PSA (Ų) logP Synthetic Yield Key Applications
2-Bromopentanamide C₅H₁₀BrNO 196.04 43.09 1.2* 34% Enzyme inhibitor intermediates
2-Bromoacetamide C₂H₄BrNO 137.96 43.09 -0.1 N/A Protein alkylation studies
2-Bromo-3-phenylpropanamide C₉H₁₀BrNO 226.99 43.09 2.5* N/A Pharmaceutical intermediates
N-(Benzyloxy)-2-bromopentanamide C₁₂H₁₆BrNO₂ 302.16 55.84 2.8 N/A Peptide synthesis
2-Bromo-3-ethyl-2-methylpentanamide C₈H₁₆BrNO 222.12 43.09 1.9* N/A Polymer chemistry

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations :

  • Bromine Position : The bromine at the second carbon in this compound distinguishes it from compounds like 3-bromo derivatives (e.g., 2-Bromo-3-phenylpropanamide), where steric hindrance may reduce reactivity .
  • Carbon Chain Length : Longer chains (e.g., pentanamide vs. acetamide) increase lipophilicity (logP), enhancing membrane permeability in biological systems .
  • Substituent Effects : Benzyloxy groups (e.g., N-(benzyloxy)-2-bromopentanamide) introduce aromaticity, altering solubility and enabling participation in π-π interactions during peptide synthesis .

Reactivity and Functional Group Interactions

  • Nucleophilic Substitution : The bromine in this compound is susceptible to substitution reactions, similar to 2-bromoacetamide. However, the longer alkyl chain in this compound reduces electrophilicity compared to smaller analogs like 2-bromoacetamide, slowing reaction kinetics .
  • Amide Stability : Unlike 2-bromo-3-phenylpropanamide, which has bulky substituents that stabilize the amide bond against hydrolysis, this compound’s linear structure makes it more reactive in acidic or basic conditions .

Q & A

Q. What are the established synthetic routes for 2-bromopentanamide, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or bromination of pentanamide derivatives. A common approach involves reacting pentanamide with phosphorus tribromide (PBr₃) under controlled anhydrous conditions. To optimize yield, variables such as reaction temperature (40–60°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios should be systematically tested . Purity can be enhanced using column chromatography with gradient elution (e.g., hexane/ethyl acetate) and verified via melting point analysis or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~2.1 ppm for CH₂ adjacent to the bromine; δ ~3.4 ppm for NH₂) and ¹³C NMR (δ ~30–35 ppm for the brominated carbon).
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
    Cross-validate results with databases like PubChem or NIST Chemistry WebBook . Discrepancies in spectral peaks should prompt re-analysis under standardized conditions (e.g., solvent-free samples for IR).

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in SN2 mechanisms?

  • Methodological Answer : Conduct kinetic studies using polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states and compare rate constants (k) via UV-Vis spectroscopy or GC-MS. For temperature effects, apply the Arrhenius equation (ln k vs. 1/T) to calculate activation energy (Eₐ). Conflicting data (e.g., unexpected rate deviations) may indicate competing elimination pathways, requiring mechanistic probes like deuterium isotope effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple in vitro studies (e.g., enzyme inhibition assays) using standardized metrics (e.g., IC₅₀ values) and assess heterogeneity via Cochrane Review tools .
  • Experimental Replication : Control variables such as cell line viability (e.g., HepG2 vs. HEK293) and compound purity (>95% by HPLC). Discrepancies may arise from impurities or assay-specific interference .

Q. How can computational chemistry be integrated to predict this compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Use density functional theory (DFT) simulations (e.g., Gaussian or ORCA software) to model transition states and calculate Gibbs free energy (ΔG‡) for proposed reactions. Validate predictions with experimental kinetic data. For example, compare computed activation barriers for bromine displacement reactions with empirical rate measurements .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Protocol Standardization : Document all parameters (e.g., stirring speed, drying time for intermediates).
  • Data Logging : Use electronic lab notebooks (ELNs) for real-time tracking.
  • Cross-Lab Validation : Share samples with collaborators for independent verification. Reference the FDA’s guidelines on experimental reproducibility for non-clinical studies .

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